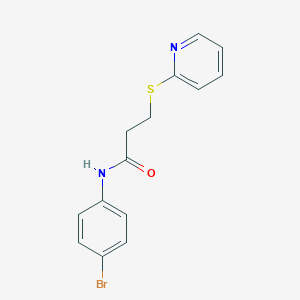
N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide, also known as BPTP, is a chemical compound that belongs to the class of sulfonamide compounds. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism. BPTP has gained significant attention in recent years due to its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.
Mechanism of Action
N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide works by inhibiting the activity of PTP1B, which is an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism. By inhibiting PTP1B, N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide increases the activity of insulin receptors, leading to improved insulin sensitivity and glucose uptake in cells. This mechanism of action makes N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide a promising therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide has been shown to have several biochemical and physiological effects. In animal models, N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide has been shown to improve insulin sensitivity, glucose tolerance, and lipid metabolism. Additionally, N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide has been shown to have anti-inflammatory and anti-obesity effects, which may further contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide for lab experiments is its high potency and specificity for PTP1B inhibition. This allows for precise and targeted studies of the effects of PTP1B inhibition on insulin signaling and glucose metabolism. However, one limitation of N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide is its relatively low solubility in water, which may limit its use in certain experimental setups.
Future Directions
There are several future directions for research on N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide. Additionally, studies are needed to further elucidate the mechanisms of action of N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide and its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. Finally, studies are needed to investigate the safety and efficacy of N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide in human clinical trials.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide involves the reaction of 4-bromoaniline with 2-pyridinethiol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide. The synthesis of N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide has been optimized for high yield and purity, making it a viable compound for scientific research.
Scientific Research Applications
N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide has been extensively studied for its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. Studies have shown that N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide can improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, N-(4-bromophenyl)-3-(2-pyridinylsulfanyl)propanamide has been shown to have anti-inflammatory and anti-obesity effects, which further support its potential as a therapeutic agent.
properties
Molecular Formula |
C14H13BrN2OS |
|---|---|
Molecular Weight |
337.24 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-pyridin-2-ylsulfanylpropanamide |
InChI |
InChI=1S/C14H13BrN2OS/c15-11-4-6-12(7-5-11)17-13(18)8-10-19-14-3-1-2-9-16-14/h1-7,9H,8,10H2,(H,17,18) |
InChI Key |
GWNVMSDWJQKVQO-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SCCC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=NC(=C1)SCCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-bromo-2-pyridinyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285455.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B285458.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285461.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B285462.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B285464.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285466.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285469.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285471.png)
![3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B285472.png)

